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Compound of Interest

Compound Name: 2-Chloro-4-methoxyquinazoline

Cat. No.: B1601111

An In-Depth Technical Guide to 2-Chloro-4-
methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview

This technical guide provides a detailed exploration of 2-Chloro-4-methoxyquinazoline, a
heterocyclic organic compound of significant interest in medicinal chemistry. This document
moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical
properties, synthesis, and potential applications, grounded in authoritative scientific evidence.
As a key building block in the synthesis of more complex molecules, a thorough understanding
of 2-Chloro-4-methoxyquinazoline is crucial for researchers engaged in the design and
development of novel therapeutics.

I. Molecular Identity and Physicochemical
Properties

2-Chloro-4-methoxyquinazoline is a substituted quinazoline, a class of compounds
composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the
2-position and a methoxy group at the 4-position imparts distinct chemical characteristics that
are pivotal to its reactivity and utility in organic synthesis.
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Property Value Source(s)
CAS Number 77767-98-7 [1]
Molecular Formula CoH7CIN20 [2]
Molecular Weight 194.62 g/mol [2]
Melting Point 99-100 °C [3]
Boiling Point (Predicted) 280.9+23.0 °C [3]
Density (Predicted) 1.333+0.06 g/cm3 [3]
pKa (Predicted) 1.63+0.30 [3]

These properties are essential for designing reaction conditions, purification procedures, and
for predicting the compound's behavior in various solvent systems.

Il. Synthesis and Reactivity: A Scientist's
Perspective

The synthesis of 2-Chloro-4-methoxyquinazoline is conceptually rooted in the well-
established chemistry of quinazolines. While specific, detailed protocols for this exact molecule
are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred
from the preparation of analogous compounds. The most probable synthetic route involves the
selective nucleophilic substitution of a more elaborated precursor.

A common and versatile starting material for such syntheses is 2,4-dichloroquinazoline. The
underlying principle of this synthetic strategy is the differential reactivity of the two chlorine
atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack
than the chlorine at the 2-position. This regioselectivity is a cornerstone of quinazoline
chemistry and allows for the sequential and controlled introduction of different functional
groups.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on the known reactivity of 2,4-
dichloroquinazolines and represents a viable method for the preparation of 2-Chloro-4-
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methoxyquinazoline.

Reaction Scheme:

Reactants

2,4-dichloroquinazoline

Sodium methoxide

Nucleophilic Aromatic
Substitution (SNAr)

Regioselective substitution
at C4 position D(Z—ChIoro—4—meth0xyquinazoline)

Methanol (solvent)

Click to download full resolution via product page

A proposed synthetic workflow for 2-Chloro-4-methoxyquinazoline.

Materials:

e 2,4-dichloroquinazoline

e Sodium methoxide (NaOMe)

e Anhydrous methanol (MeOH)

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

« Silica gel for column chromatography
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e Hexanes and ethyl acetate for elution

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 2,4-dichloroquinazoline (1 equivalent) in anhydrous methanol
under an inert atmosphere (e.g., nitrogen or argon).

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0 to 1.2
equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling
in an ice bath may be necessary to maintain the temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
reaction should be monitored by thin-layer chromatography (TLC) until the starting material
is consumed.

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the
methanol under reduced pressure. Partition the residue between dichloromethane and water.

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with
saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over
anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude product. Purify the crude product by flash column chromatography on silica
gel using a suitable gradient of hexanes and ethyl acetate to afford pure 2-Chloro-4-
methoxyquinazoline.

Causality in Experimental Choices:

e Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the formation of
the corresponding 4-hydroxyquinazoline as a byproduct.

 Inert Atmosphere: An inert atmosphere minimizes the risk of side reactions with atmospheric
moisture and oxygen.
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» Regioselectivity: The preferential reaction at the 4-position is due to the greater
electrophilicity of this carbon, a well-documented phenomenon in quinazoline chemistry.

lll. Spectroscopic Characterization

While a dedicated, publicly available, and fully assigned NMR spectrum for 2-Chloro-4-
methoxyquinazoline is not readily found in the primary literature, the expected spectral
features can be predicted based on the analysis of closely related analogs. For instance, the
1H and 13C NMR spectra of various 4-methoxyquinazolines have been reported in the
supporting information of a study by The Royal Society of Chemistry, which can serve as a
valuable reference for spectral interpretation.[4]

Expected 1H NMR Signals:
o Asinglet for the methoxy protons (-OCHs) around 4.2 ppm.

e A set of multiplets or distinct doublets and triplets in the aromatic region (approximately 7.5-
8.5 ppm) corresponding to the protons on the quinazoline ring system.

Expected 13C NMR Signals:
e Asignal for the methoxy carbon around 54 ppm.

o A series of signals in the aromatic region (approximately 115-167 ppm) for the carbons of the
quinazoline core. The carbons attached to the electronegative chlorine and oxygen atoms
(C2 and C4) would be expected to resonate at the downfield end of this range.

IV. Applications in Drug Discovery and Medicinal
Chemistry

The quinazoline scaffold is a "privileged structure™ in medicinal chemistry, meaning it is a
molecular framework that is capable of binding to a variety of biological targets. The 2-chloro-4-
substituted quinazoline motif, in particular, serves as a versatile intermediate in the synthesis of
a wide range of biologically active molecules.

While direct biological data for 2-Chloro-4-methoxyquinazoline is limited in the public domain,
its structural similarity to other quinazoline-based compounds suggests its potential as a
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precursor for various therapeutic agents. For example, derivatives of 2-chloro-4-
anilinoquinazoline have been investigated as potent anticancer agents.[1][5] One study
highlighted a series of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal
Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-
2), both of which are validated targets in cancer therapy.[6]

Furthermore, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine,
has been identified as a potent inducer of apoptosis with significant in vivo activity in cancer
models.[3] This underscores the potential of the 2-chloroquinazoline core in the development of
novel oncology drugs.

The primary utility of 2-Chloro-4-methoxyquinazoline in a drug discovery program would
likely be as a starting material or key intermediate. The chlorine atom at the 2-position can be
displaced by various nucleophiles, allowing for the introduction of diverse functionalities and
the generation of a library of compounds for biological screening.

Logical Relationship in Drug Discovery Workflow:
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The role of 2-Chloro-4-methoxyquinazoline in a typical drug discovery pipeline.

V. Conclusion and Future Directions

2-Chloro-4-methoxyquinazoline is a valuable heterocyclic compound with significant potential
as a building block in medicinal chemistry and drug discovery. Its well-defined chemical
properties and the predictable reactivity of its quinazoline core make it an attractive starting
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material for the synthesis of diverse molecular libraries. While direct biological data on this
specific molecule is sparse, the established biological activities of related quinazoline
derivatives, particularly in the realm of oncology, suggest that novel compounds derived from 2-
Chloro-4-methoxyquinazoline could hold therapeutic promise. Future research efforts should
focus on the exploration of its synthetic utility and the systematic biological evaluation of its
derivatives to unlock their full potential in the development of new medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://www.researchgate.net/figure/Synthesis-of-2-chloro-4-aryl-amino-6-7-dimethoxy-quinazoline-derivatives-1-4_fig1_382050528
https://www.scilit.com/publications/e3ed4284e7e464b410c74f726aaa9bd6
https://www.rsc.org/suppdata/ra/c4/c4ra07377k/c4ra07377k1.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubmed.ncbi.nlm.nih.gov/24269511/
https://pubmed.ncbi.nlm.nih.gov/24269511/
https://www.benchchem.com/product/b1601111#2-chloro-4-methoxyquinazoline-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1601111#2-chloro-4-methoxyquinazoline-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1601111#2-chloro-4-methoxyquinazoline-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1601111#2-chloro-4-methoxyquinazoline-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601111?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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